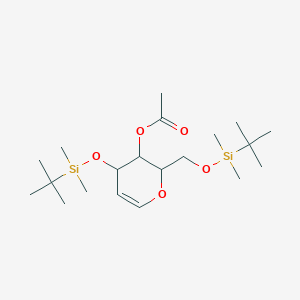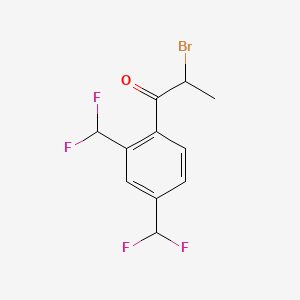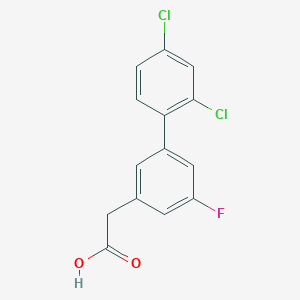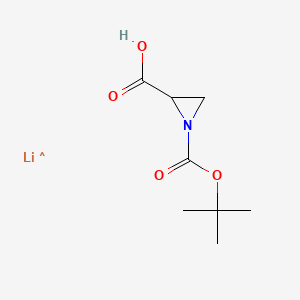
1-(2-Isopropylpyrimidin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isopropylpyrimidin-4-YL)ethanone is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
The synthesis of 1-(2-Isopropylpyrimidin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反応の分析
1-(2-Isopropylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides under appropriate conditions
科学的研究の応用
1-(2-Isopropylpyrimidin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 1-(2-Isopropylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone moiety can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for its target .
類似化合物との比較
1-(2-Isopropylpyrimidin-4-YL)ethanone can be compared with other pyrimidine derivatives, such as:
1-(4-Isopropylpyridin-2-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group.
1-(2-Isopropylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring and different substitution pattern
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-(2-propan-2-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)9-10-5-4-8(11-9)7(3)12/h4-6H,1-3H3 |
InChIキー |
ZGYIZEQLCSSONP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
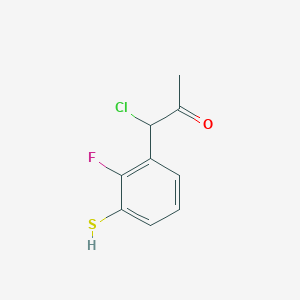
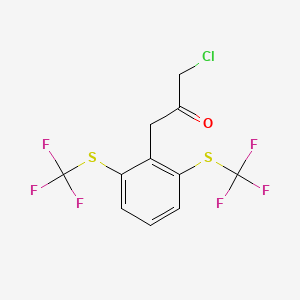
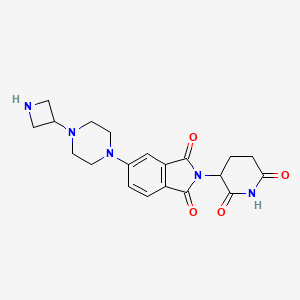
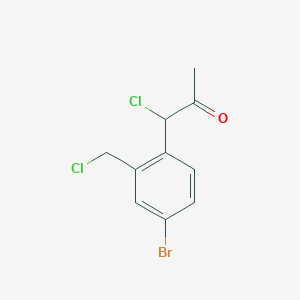
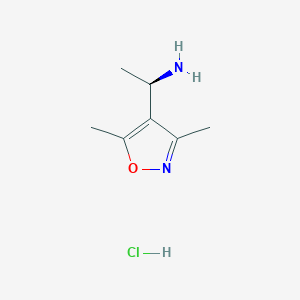
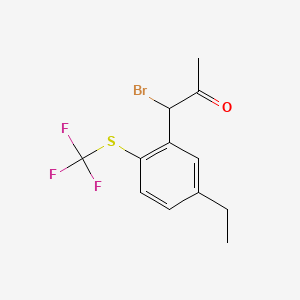

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
